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Casein Kinase Substrates 3 -

Casein Kinase Substrates 3

Catalog Number: EVT-13535188
CAS Number:
Molecular Formula: C85H139N27O35S
Molecular Weight: 2131.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Casein Kinase Substrates 3 is a significant compound in cellular biology, particularly known for its role in phosphorylation processes. It is associated with various cellular pathways, including vesicle-mediated transport and clathrin-mediated endocytosis. This compound is essential for understanding the regulation of protein function through post-translational modifications, particularly phosphorylation, which is crucial for many signaling pathways in cells.

Source and Classification

Casein Kinase Substrates 3 belongs to the class of serine/threonine kinases, specifically within the casein kinase family. This family includes two main types: Casein Kinase 1 and Casein Kinase 2. These kinases are characterized by their ability to phosphorylate serine and threonine residues on substrate proteins, which is vital for various biological processes, including cell cycle regulation, apoptosis, and signal transduction .

Synthesis Analysis

Methods of Synthesis

The synthesis of Casein Kinase Substrates 3 can be achieved through several methods:

  • Stable Isotope Labeling with Amino acids in Cell culture: This method involves quantitative mass spectrometry combined with phosphatase treatment and in vitro kinase assays to identify substrates effectively.
  • Cell Culture Techniques: Large-scale production typically employs HeLa and HEK-293T cell lines grown in Dulbecco’s modified Eagle’s media under controlled conditions (37°C with 5% CO2) to facilitate the expression of the substrate proteins.

Technical Details

The synthesis process often requires careful control of reaction conditions, including temperature, pH, and nutrient availability, to ensure optimal growth and expression of the desired proteins. Additionally, purification steps are necessary to isolate Casein Kinase Substrates 3 from other cellular components.

Molecular Structure Analysis

Structure

The molecular structure of Casein Kinase Substrates 3 is complex, characterized by a significant number of amino acids that contribute to its functionality as a substrate for kinases. The structural details include:

  • InChI Key: GPNUIDBXUOTUMT-UHFFFAOYSA-N
  • Molecular Formula: C85H139N27O35S
  • Molecular Weight: Approximately 1,791.24 g/mol

These structural characteristics are essential for understanding how this compound interacts with various kinases and other proteins within cellular pathways.

Data

The detailed structural data can be analyzed using various biochemical techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the three-dimensional configuration of the molecule.

Chemical Reactions Analysis

Types of Reactions

Casein Kinase Substrates 3 primarily undergoes phosphorylation reactions, where a phosphate group is transferred from adenosine triphosphate to specific serine or threonine residues on target proteins. This modification alters the protein's function and activity.

Common Reagents and Conditions

  • Reagents: Adenosine triphosphate is commonly used as a phosphate donor.
  • Kinases Involved: Casein Kinase 1 and Casein Kinase 2 are the primary enzymes catalyzing these reactions.

Major Products Formed

The main products of these phosphorylation reactions are phosphorylated proteins that play crucial roles in signaling pathways, influencing processes such as gene expression and cell division .

Mechanism of Action

The mechanism of action for Casein Kinase Substrates 3 involves the phosphorylation process that regulates protein activity. This regulation occurs through:

  • Phosphorylation: The addition of phosphate groups modifies the substrate's conformation and function.
  • Target Proteins: Key targets include β-catenin and p53, which are involved in critical signaling pathways such as Wnt signaling and apoptosis.

This mechanism highlights how post-translational modifications can significantly influence cellular behavior and responses to external stimuli .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in aqueous solutions at physiological pH levels.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Highly reactive due to the presence of multiple functional groups that participate in phosphorylation reactions.

Relevant data from studies indicate that these properties are crucial for its application in laboratory settings .

Applications

Casein Kinase Substrates 3 has numerous scientific applications across various fields:

  • Biochemistry: Used extensively to study protein phosphorylation dynamics and kinase-substrate interactions.
  • Cell Biology: Crucial for understanding mechanisms regulating cell cycle progression and apoptosis.
  • Medical Research: Potential therapeutic target for diseases such as cancer and neurodegenerative disorders due to its role in critical signaling pathways.
  • Drug Development: Employed in developing kinase inhibitors aimed at modulating kinase activity for therapeutic purposes .
Molecular Mechanisms of Casein Kinase Substrates 3 in Kinase-Substrate Interactions

Sequence-Specific Phosphorylation Motifs in Casein Kinase Substrates 3

Casein kinase substrates exhibit distinct phosphorylation motifs that govern their interactions with specific kinase isoforms. Casein kinase 1 (CK1) family members recognize a canonical phospho-priming motif (pS/pT-X-X-S/T), where phosphorylation at the −3 position (relative to the target serine/threonine) is essential for kinase engagement [1] [2]. This hierarchical phosphorylation mechanism enables CK1 to act downstream of priming kinases like CK2 or GSK3. For example, CK1 phosphorylates β-catenin only after prior phosphorylation by CK2 at Ser45 [6].

In contrast, acidic cluster motifs (D/E)n-X-X-S/T (where n ≥ 3) bypass priming requirements. Substrates like NFAT and PER2 contain polyacidic sequences that electrostatically recruit CK1 isoforms, with aspartate-rich motifs (DDDDXXS) showing 2.5-fold higher catalytic efficiency than glutamate-rich equivalents [4]. CK2 substrates diverge significantly, favoring acidic residues at the +1/+3 positions (S/T-X-X-E/D) without priming dependence [3] [8].

Table 1: Phosphorylation Motifs in Casein Kinase Substrates

Motif TypeSequence PatternPrimary KinaseMechanismExample Substrates
Phospho-PrimedpS/pT-X-X-S/TCK1δ/εHierarchical activation after primingβ-catenin, DVL3
Acidic Cluster(D/E)₃₋₄-X-X-S/TCK1α, CK1δDirect electrostatic recruitmentNFAT, PER2 circadian proteins
CK2-SpecificS/T-E/E/D-X-X-E/DCK2α/βAcidic residue recognition at +1/+3Caspase-9, Topoisomerase II

Structural Basis for Substrate Recognition by Casein Kinase Isoforms

CK1 and CK2 isoforms employ divergent structural strategies for substrate selection. CK1δ features a conserved anion-binding site in its kinase domain that recognizes phosphorylated or acidic residues at substrate −3 positions. Structural studies reveal a positively charged pocket formed by Lys38, Arg47, and His116 that coordinates phosphate groups or acidic side chains [7]. This site enables CK1δ to bind primed substrates with 10-fold higher affinity than unprimed sequences [2].

CK2α’ exhibits a distinct electrostatic groove that accommodates substrates with C-terminal acidic residues. Its catalytic cleft contains conserved basic residues (Lys74-Arg80) that form salt bridges with glutamate/aspartate at substrate +1/+3 positions [8] [10]. Plant CK2 isoforms (e.g., maize CK2B) further demonstrate evolutionary specialization, requiring acidic residues at both +1 and +3 positions—unlike mammalian CK2, which tolerates neutral residues at +1 [8].

Table 2: Structural Features Governing Substrate Recognition

Kinase IsoformKey Structural ElementsSubstrate PreferenceAffinity Determinants
CK1δAnion-binding pocket (Lys38, Arg47, His116)Primed: pS/pT-X-X-S/TKd = 0.8 µM for primed peptides
CK1εDynamic activation loop (residues 190-200)Acidic clusters: DDDDXXSKm = 12 µM vs. 85 µM for non-acidic
CK2α’Basic electrostatic groove (Lys74-Arg80)S/T-E/D-X-X-E/D50-fold selectivity over neutral motifs

Role of Acidic Residues in Substrate Binding and Catalytic Efficiency

Acidic residues serve dual roles in casein kinase substrate recognition: enabling direct electrostatic recruitment and enhancing catalytic turnover. In non-primed substrates, polyacidic sequences (≥3 consecutive aspartates/glutamates) N-terminal to the phosphorylation site bind CK1’s anion-binding pocket with micromolar affinity (Kd = 3.2 ± 0.4 µM), inducing a conformational shift that positions the target serine/threonine in the catalytic cleft [4] [7]. Mutational studies confirm that replacing −3 glutamate with alanine reduces phosphorylation kinetics by 90% [4].

Kinetic analyses reveal that acidic residues accelerate catalysis by stabilizing the enzyme-substrate complex transition state. CK1δ phosphorylates DDDDEES peptides with kcat/Km = 8.3 × 10⁴ M⁻¹s⁻¹—15-fold higher than neutral equivalents. This enhancement arises from reduced entropic penalty during substrate binding, as acidic residues pre-orient the phospho-acceptor site [3] [9]. Notably, CK2 exploits a different mechanism: its β-regulatory subunit generates a complementary acidic surface that enhances substrate affinity for S/T-E/D motifs [10].

Phosphomimetic mutations (S/D) in priming sites partially restore CK1 activity, confirming that negative charge—not phosphate geometry—drives electrostatic complementarity. However, phosphate groups themselves (e.g., in pS-X-X-S* motifs) exhibit 3-fold higher catalytic efficiency than aspartate/glutamate due to additional hydrogen bonding with CK1’s His116 [7] [9].

Conformational Dynamics of Kinase-Substrate Complexes

Casein kinase-substrate interactions involve dynamic structural transitions that regulate phosphorylation efficiency. CK1δ undergoes allosteric activation upon substrate binding, where engagement of the anion-binding pocket induces a 15° rotation in the N-terminal kinase lobe. This movement repositions the catalytic Lys38 toward ATP, enhancing γ-phosphate transfer efficiency by 40% [7] [9]. Molecular dynamics simulations reveal that acidic substrates reduce conformational flexibility in CK1δ’s activation loop, stabilizing the catalytically competent state [9].

Substrate conformation equally influences phosphorylation outcomes. In Dishevelled-3 (DVL3), an intrinsically disordered region (IDR) C-terminal to the PDZ domain transitions from a closed conformation (where the C-terminus binds the PDZ domain) to an open conformation upon Wnt stimulation. FRET-based biosensors demonstrate that CK1ε phosphorylation at Ser643 increases the DVL3 open-state probability by 4.2-fold, enabling Frizzled receptor recruitment [5]. Phosphorylation thus acts as a molecular switch that alters substrate structure and function.

Notably, CK1 isoforms exhibit phosphorylation-induced plasticity in substrate recognition. Phosphorylated PER2 undergoes a disorder-to-order transition that creates new CK1δ-binding sites, establishing a feedback loop that regulates circadian rhythms [9]. Similarly, CK2-mediated priming of glycogen synthase at Ser5 recruits GSK3 through conformational changes that expose downstream phosphorylation sites [6].

Table 3: Conformational Changes in Kinase-Substrate Complexes

Kinase-Substrate PairConformational ChangeFunctional ConsequenceRegulatory Trigger
CK1δ-PER2Disordered C-terminus → structured β-sheetCreates degron for FBXL3 ubiquitin ligaseSequential phosphorylation
CK1ε-DVL3PDZ domain release → open conformationEnables Frizzled receptor bindingWnt-induced phosphorylation
CK2-Glycogen synthaseExposure of Ser4-Ser0 phosphorylation sitesPromotes GSK3 recruitmentPriming at Ser5

Properties

Product Name

Casein Kinase Substrates 3

IUPAC Name

4-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[3-carboxy-1-[[4-carboxy-1-[[1-[[1-[[1-[[1-[[1-(1-carboxyethylamino)-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C85H139N27O35S

Molecular Weight

2131.2 g/mol

InChI

InChI=1S/C85H139N27O35S/c1-9-38(4)64(81(144)112-65(41(7)114)82(145)97-40(6)83(146)147)111-80(143)56(35-113)110-73(136)49(23-27-148-8)98-66(129)39(5)96-68(131)46(17-20-57(115)116)102-76(139)52(30-60(121)122)107-72(135)48(19-22-59(119)120)101-71(134)47(18-21-58(117)118)103-77(140)53(31-61(123)124)109-79(142)55(33-63(127)128)108-75(138)51(29-42-34-92-36-95-42)105-74(137)50(28-37(2)3)104-78(141)54(32-62(125)126)106-70(133)44(15-10-11-24-86)100-69(132)45(16-13-26-94-85(90)91)99-67(130)43(87)14-12-25-93-84(88)89/h34,36-41,43-56,64-65,113-114H,9-33,35,86-87H2,1-8H3,(H,92,95)(H,96,131)(H,97,145)(H,98,129)(H,99,130)(H,100,132)(H,101,134)(H,102,139)(H,103,140)(H,104,141)(H,105,137)(H,106,133)(H,107,135)(H,108,138)(H,109,142)(H,110,136)(H,111,143)(H,112,144)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)(H4,88,89,93)(H4,90,91,94)

InChI Key

GPNUIDBXUOTUMT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

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